

# Crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile

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## Compound of Interest

Compound Name: Pyrazine-2,3-dicarbonitrile

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## An In-depth Technical Guide on the Crystal Structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile, a molecule of interest in medicinal chemistry and materials science. The pyrazine scaffold is a significant heterocyclic motif found in numerous therapeutically active compounds.<sup>[1]</sup> This document details the synthesis, crystallographic data, and molecular geometry of the title compound, presenting key data in a structured format for ease of reference and comparison.

## Synthesis and Crystallization

A plausible synthetic route to 5,6-diphenyl-pyrazine-2,3-dicarbonitrile involves the condensation reaction of diaminomaleonitrile with benzil (1,2-diphenylethane-1,2-dione) in a suitable solvent, such as ethanol. This reaction proceeds via a cyclization-oxidation sequence to afford the aromatic pyrazine ring.

### Experimental Protocol: Synthesis

To a solution of diaminomaleonitrile in ethanol, an equimolar amount of benzil is added. The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is

collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield colorless, block-shaped crystals suitable for X-ray diffraction analysis.

## Crystal Structure Analysis

The crystal structure of 5,6-diphenyl-**pyrazine-2,3-dicarbonitrile** was determined by single-crystal X-ray diffraction.[2][3] The crystallographic data reveals a monoclinic crystal system with the space group  $P2_1/n$ . [2][3]

### Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (294 K) using Mo  $K\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). [2][3] The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1] Data collection and structure refinement parameters are summarized in Table 1.

## Crystallographic Data

The fundamental crystallographic parameters for 5,6-diphenyl-**pyrazine-2,3-dicarbonitrile** are presented in Table 1.

Table 1: Crystal Data and Structure Refinement.[2][3]

Parameter	Value
Chemical Formula	C <sub>18</sub> H <sub>10</sub> N <sub>4</sub>
Formula Weight	282.31
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	9.2195 (2)
b (Å)	7.2837 (2)
c (Å)	21.5507 (5)
β (°)	101.108 (1)
Volume (Å <sup>3</sup> )	1420.06 (6)
Z	4
Density (calculated) (Mg m <sup>-3</sup> )	1.320
Absorption Coefficient (μ) (mm <sup>-1</sup> )	0.08
F(000)	584
Temperature (K)	294
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.057
wR-factor	0.145

## Molecular Geometry

The molecular structure of 5,6-diphenyl-**pyrazine-2,3-dicarbonitrile** is characterized by a central pyrazine ring substituted with two phenyl groups and two nitrile groups. The pyrazine ring itself is not perfectly planar. The phenyl rings are twisted with respect to the pyrazine core. [\[4\]](#)[\[5\]](#)

Table 2: Selected Dihedral Angles (°).[\[2\]](#)[\[4\]](#)[\[5\]](#)

Angle	Value
Pyrazine ring / Phenyl ring 1	48.08 (7)
Pyrazine ring / Phenyl ring 2	44.80 (7)
Phenyl ring 1 / Phenyl ring 2	49.47 (7)

In the crystal packing, weak  $\pi$ - $\pi$  stacking interactions are observed between the pyrazine and phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.813 (1) Å, which may contribute to the stabilization of the crystal structure.[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Spectroscopic Characterization

Experimental Protocol: Spectroscopic Analysis

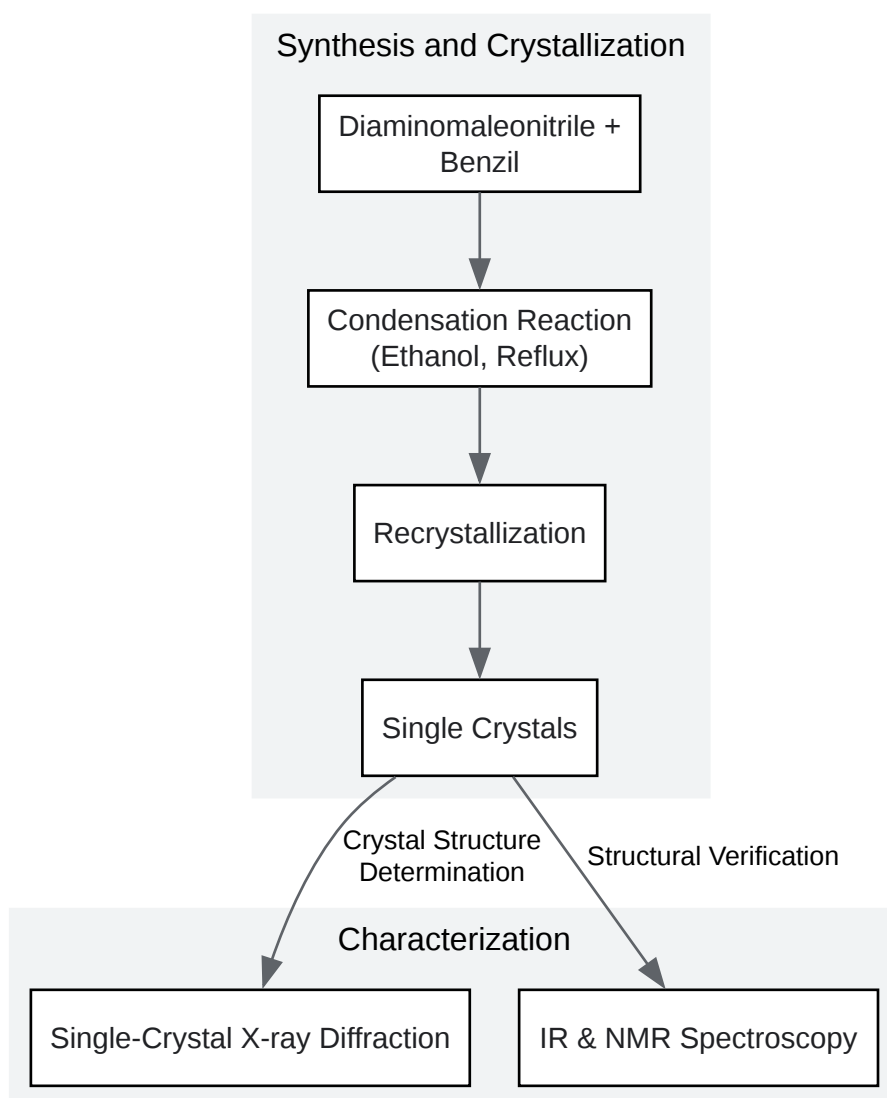
Infrared (IR) spectra were recorded on a FT-IR spectrophotometer using KBr pellets.[\[2\]](#)  $^1\text{H}$ -NMR spectra were obtained on a 400 MHz spectrometer in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).[\[2\]](#)

Table 3: Spectroscopic Data.[\[2\]](#)

Technique	Wavenumber ( $\text{cm}^{-1}$ ) / Chemical Shift ( $\delta$ , ppm)	Assignment
IR	3073	Aromatic C-H stretch
IR	2238	$\text{C}\equiv\text{N}$ stretch
IR	1515	$\text{C}=\text{C}$ stretch
$^1\text{H}$ -NMR	7.40 - 7.50 (m, 10H)	Aromatic protons

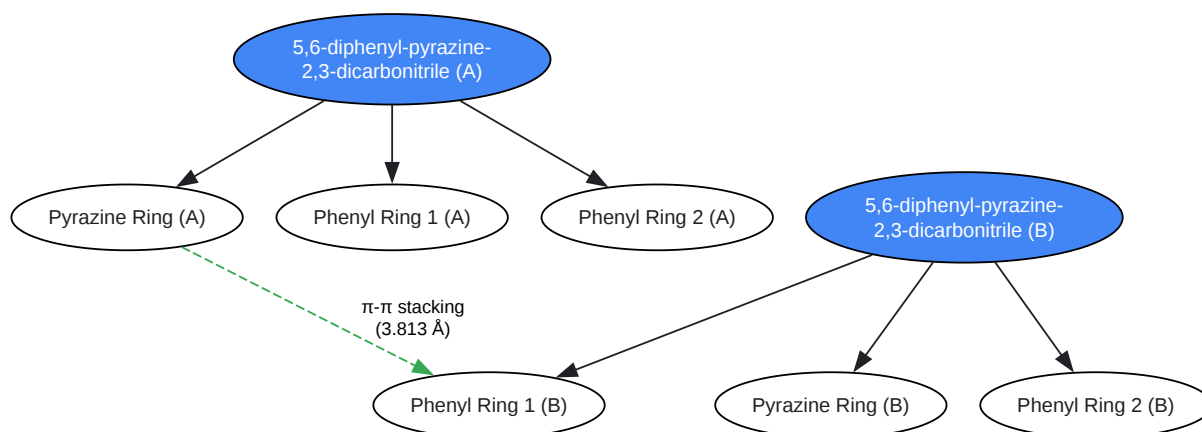
## Logical Workflow and Relationships

The following diagrams illustrate the key processes and relationships described in this guide.



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Caption: Experimental workflow from synthesis to characterization.



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Caption: Intermolecular  $\pi$ - $\pi$  stacking interaction.

## Conclusion

This guide has provided a detailed technical overview of the crystal structure of **5,6-diphenyl-pyrazine-2,3-dicarbonitrile**. The presented data, including crystallographic parameters, molecular geometry, and spectroscopic information, are crucial for researchers in drug design and materials science. The non-planar conformation of the molecule and the presence of intermolecular  $\pi$ - $\pi$  stacking interactions are key structural features that can influence its biological activity and material properties. The detailed experimental protocols serve as a valuable resource for the synthesis and characterization of this and related compounds.

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